

# Application of Fluorescent Microscopy to Visualize WSC1

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## Compound of Interest

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## Introduction

WSC1 (Will-o'-the-wisp Super-thin Charred 1) is a crucial cell surface sensor in yeast, playing a pivotal role in maintaining cell wall integrity (CWI). As a mechanosensor, WSC1 detects physical stresses on the cell wall and initiates a signaling cascade to reinforce its structure. This pathway is essential for yeast survival during growth, morphogenesis, and in response to environmental challenges.[1][2] The visualization of WSC1 localization and dynamics is fundamental to understanding its function and the overall CWI signaling pathway. Fluorescent microscopy, particularly through the use of genetically encoded fluorescent tags like Green Fluorescent Protein (GFP), has emerged as a powerful tool for studying WSC1 in living cells.[3][4][5]

This application note provides detailed protocols for the fluorescent labeling and imaging of WSC1 in yeast, enabling researchers to investigate its subcellular localization, clustering, and response to various stimuli. Understanding the spatial and temporal regulation of WSC1 can provide valuable insights for antifungal drug development, as the CWI pathway is a key target.

## Principle

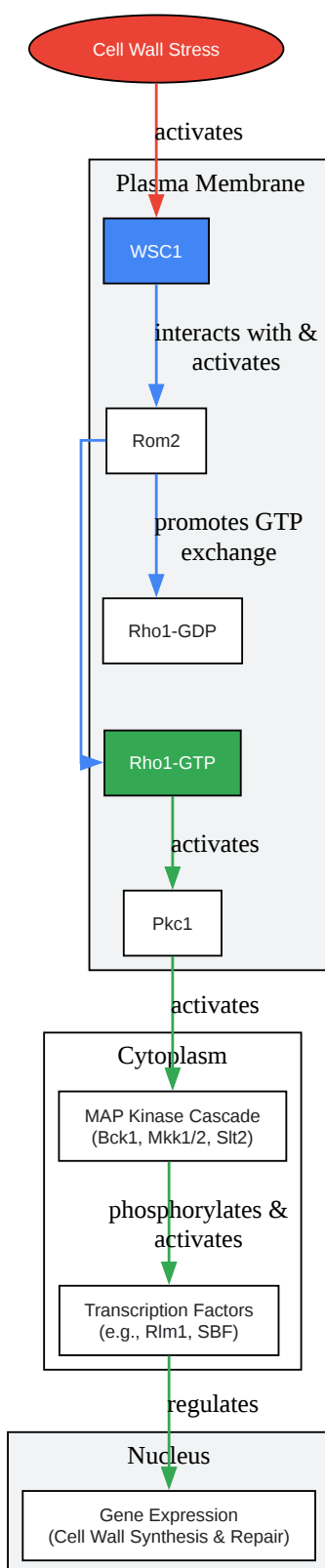
The visualization of WSC1 using fluorescent microscopy is most commonly achieved by creating a fusion protein where a fluorescent protein (e.g., GFP, mNeonGreen) is genetically fused to the WSC1 protein.[6] This is typically done at the C-terminus of WSC1 to minimize

interference with its N-terminal extracellular sensing domain.[7][6] The WSC1-GFP fusion construct is expressed in yeast cells, often from the endogenous WSC1 locus to maintain physiological expression levels.[7][6]

The genetically encoded fluorescent tag allows for the direct visualization of WSC1's subcellular localization and dynamics in living cells using a fluorescence microscope. This approach avoids the potential artifacts associated with antibody-based immunofluorescence, such as fixation and permeabilization steps that can alter cellular structures.[8][9][10]

## WSC1 Signaling Pathway

WSC1 is a key upstream sensor in the Cell Wall Integrity (CWI) pathway. Upon sensing cell wall stress, WSC1 activates a downstream signaling cascade.[1][11] The cytoplasmic tail of WSC1 interacts with and activates Rom2, a guanine nucleotide exchange factor (GEF) for the Rho1 GTPase.[1][12] Activated Rho1-GTP then stimulates Protein Kinase C 1 (Pkc1), which in turn activates a mitogen-activated protein (MAP) kinase cascade, ultimately leading to the phosphorylation of transcription factors that regulate the expression of genes involved in cell wall biosynthesis and repair.[1]



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Caption: The WSC1-mediated Cell Wall Integrity (CWI) signaling pathway in yeast.

## Experimental Protocols

### Protocol 1: Construction of a C-terminally GFP-tagged WSC1 Strain

This protocol describes the generation of a yeast strain expressing WSC1 with a C-terminal GFP tag at its native locus using homologous recombination.

#### Materials:

- Yeast strain (e.g., BY4741)
- pFA6a-GFP(S65T)-His3MX6 plasmid
- Forward primer with homology to the 3' end of the WSC1 coding sequence and sequence for annealing to the GFP template.
- Reverse primer with homology to the 3' untranslated region of WSC1 and sequence for annealing to the GFP template.
- High-fidelity DNA polymerase
- Lithium acetate transformation reagents
- Yeast extract-peptone-dextrose (YPD) medium
- Synthetic complete (SC) medium lacking histidine (SC-His)

#### Methodology:

- PCR Amplification of the GFP-His3MX6 Cassette:
  - Amplify the GFP-His3MX6 cassette from the pFA6a-GFP(S65T)-His3MX6 plasmid using the designed forward and reverse primers.
  - The primers will add sequences homologous to the WSC1 locus at the ends of the PCR product.

- Yeast Transformation:
  - Grow the desired yeast strain in YPD medium to mid-log phase.
  - Prepare competent yeast cells using the lithium acetate method.
  - Transform the yeast cells with the purified PCR product.
- Selection of Transformants:
  - Plate the transformed cells on SC-His agar plates.
  - Incubate at 30°C for 2-3 days until colonies appear.
- Verification of Correct Integration:
  - Perform colony PCR on the resulting histidine prototrophic colonies to verify the correct integration of the GFP tag at the WSC1 locus.
  - Further verification can be done by Western blotting using an anti-GFP antibody to confirm the expression of the WSC1-GFP fusion protein of the expected size.[\[7\]](#)[\[13\]](#)

## Protocol 2: Live-Cell Fluorescence Microscopy of WSC1-GFP

This protocol outlines the steps for visualizing WSC1-GFP in living yeast cells.

Materials:

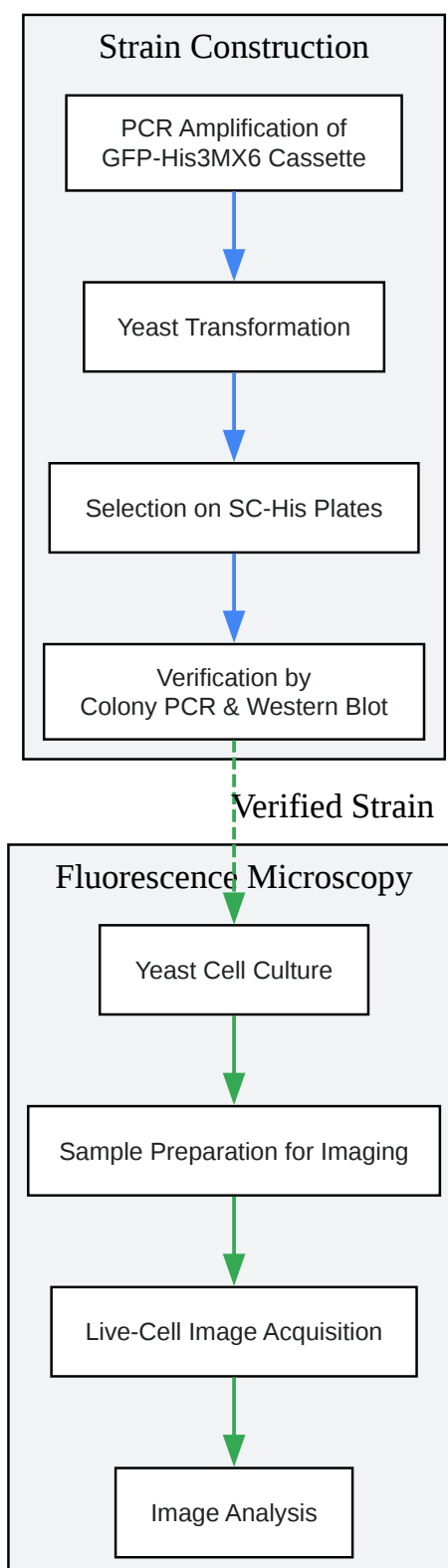
- Yeast strain expressing WSC1-GFP
- Appropriate yeast growth medium (e.g., SC medium)
- Glass-bottom dishes or microscope slides with coverslips
- Concanavalin A (optional, for immobilizing cells)

- Fluorescence microscope equipped with a high-resolution camera and appropriate filter sets for GFP (excitation ~488 nm, emission ~510 nm).

#### Methodology:

- Cell Culture:
  - Grow the WSC1-GFP expressing yeast strain in the appropriate liquid medium overnight at 30°C with shaking.
  - The following day, dilute the overnight culture into fresh medium and grow to the mid-logarithmic phase ( $OD_{600} \approx 0.4-0.6$ ).
- Sample Preparation:
  - (Optional) Coat the surface of a glass-bottom dish or slide with Concanavalin A to immobilize the cells.
  - Harvest a small volume of the cell culture and place it onto the glass-bottom dish or a microscope slide.
  - Place a coverslip over the cells.
- Image Acquisition:
  - Place the sample on the stage of the fluorescence microscope.
  - Locate the cells using brightfield or differential interference contrast (DIC) microscopy.
  - Switch to the fluorescence channel for GFP.
  - Acquire images using appropriate exposure times and laser power to minimize phototoxicity and photobleaching. Z-stack imaging can be performed to capture the three-dimensional distribution of WSC1-GFP.

## Experimental Workflow



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Caption: Workflow for visualizing WSC1 using fluorescent microscopy.

## Data Presentation

The localization of WSC1-GFP can be quantified to provide a more detailed understanding of its distribution under different conditions.

Parameter	Description	Example Data	Reference
Subcellular Localization	The primary location of the WSC1-GFP signal within the cell.	Plasma membrane, concentrated at the emerging bud and bud neck during cytokinesis. <a href="#">[4]</a> <a href="#">[14]</a>	<a href="#">[4]</a> <a href="#">[14]</a>
Cluster Size	The approximate size of WSC1-GFP clusters in the plasma membrane.	~200 nm	<a href="#">[4]</a> <a href="#">[5]</a>
Vacuolar Accumulation	The presence of WSC1-GFP signal in the vacuole, often observed with non-clustering mutants.	Increased intracellular GFP signals observed for non-functional Wsc1 variants. <a href="#">[4]</a> <a href="#">[15]</a>	<a href="#">[4]</a> <a href="#">[15]</a>
Response to Stress	Changes in WSC1-GFP localization or clustering upon exposure to cell wall stress (e.g., heat shock, antifungal agents).	Clustering of Wsc1 is strongly enhanced at elevated temperatures. <a href="#">[5]</a>	<a href="#">[5]</a>

## Conclusion

Fluorescent microscopy is an indispensable tool for elucidating the function of the WSC1 cell wall stress sensor. The protocols and information provided herein offer a comprehensive guide for researchers to visualize WSC1 in living yeast cells. These studies can contribute to a



deeper understanding of the CWI pathway and may aid in the development of novel antifungal therapies that target this essential cellular process.

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